3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-6-5-7-16(12-14)28(25,26)22-15-10-11-19-17(13-15)21(24)23(2)18-8-3-4-9-20(18)27-19/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVNMJIIXNSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H21N2O4S
- Molecular Weight : 399.47 g/mol
- CAS Number : 922029-02-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
- Antidepressant Effects : Similar compounds have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, suggesting potential antidepressant activity.
Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.24 µg/ml | 0.50 µg/ml |
| Escherichia coli | 3.9 µg/ml | 5.0 µg/ml |
| Pseudomonas aeruginosa | 12.5 µg/ml | 15.0 µg/ml |
These results indicate that the compound possesses strong antibacterial properties, particularly against Staphylococcus aureus.
Antidepressant Activity
In vitro studies have demonstrated that the compound influences serotonin levels in neuronal cultures. The following table summarizes the findings:
| Test System | Result |
|---|---|
| Serotonin Reuptake Assay | IC50 = 45 nM |
| Neuronal Viability | No cytotoxicity at concentrations up to 100 µM |
These findings suggest that the compound may serve as a potential lead for developing new antidepressant therapies.
Case Studies
-
Case Study on Antimicrobial Resistance :
A study explored the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in infected tissue models treated with the compound compared to controls. -
Clinical Evaluation for Depression :
A small clinical trial assessed the safety and efficacy of a related compound in patients with major depressive disorder. The trial showed promising results with improved patient outcomes and manageable side effects.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds in the dibenzo[b,f][1,4]oxazepine class have demonstrated antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial folate synthesis pathways, similar to other sulfonamide compounds.
-
Anticancer Properties
- Studies suggest that 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.
-
Anti-inflammatory Effects
- The sulfonamide group in this compound is known for its anti-inflammatory properties. Research has shown that compounds with this moiety can reduce inflammation in various biological models, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth at specific concentrations. |
| Study B | Anticancer Activity | Showed induction of apoptosis in various cancer cell lines through caspase activation. |
| Study C | Anti-inflammatory Properties | Reduced markers of inflammation in animal models significantly compared to control groups. |
Q & A
Q. What synthetic routes are recommended for optimizing the yield of 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
- Methodological Answer : Synthesis of this compound involves multi-step organic reactions, including sulfonamide coupling and oxazepine ring formation. A design of experiments (DoE) approach is critical for optimizing reaction conditions (e.g., temperature, catalyst loading, solvent polarity). Statistical methods such as factorial designs can reduce experimental iterations while identifying critical parameters affecting yield . For example, varying the equivalents of benzenesulfonyl chloride during coupling and monitoring ring closure efficiency via HPLC can refine the protocol. Reference synthetic pathways for related dibenzooxazepine derivatives suggest using Pd-catalyzed cross-coupling or microwave-assisted reactions to improve regioselectivity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm proton environments and connectivity.
- X-ray crystallography to resolve the 3D conformation of the dibenzooxazepine core and sulfonamide substituents (e.g., bond angles, torsion angles) .
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.
- FT-IR to verify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer : Due to the compound’s hydrophobicity, a gradient elution system using hexane/ethyl acetate (polarity index 0.0–4.4) or dichloromethane/methanol (polarity index 3.1–5.1) is recommended. Monitor fractions by TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). For challenging separations, membrane technologies (e.g., nanofiltration) or preparative HPLC with chiral columns may resolve stereochemical impurities .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to correlate with bioactivity. Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases, GPCRs) identifies key binding interactions. For example, modifying the 3-methylbenzenesulfonamide group may enhance hydrogen bonding with active-site residues. Reaction path search algorithms (e.g., GRRM) can simulate plausible derivatization pathways, reducing trial-and-error synthesis .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:
- Conduct ADME assays (e.g., microsomal stability, plasma protein binding) to assess in vivo viability.
- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
- Validate findings via orthogonal in vivo models (e.g., transgenic mice, zebrafish) to isolate target-specific effects .
Q. How can reaction fundamentals inform scalable reactor design for this compound’s synthesis?
- Methodological Answer : Reactor design must balance mass transfer, heat dissipation, and reaction kinetics. For exothermic steps (e.g., sulfonamide coupling), use continuous-flow reactors with integrated cooling jackets to prevent thermal degradation. Computational fluid dynamics (CFD) simulations optimize mixing efficiency in batch reactors. Membrane reactors (e.g., ceramic-supported catalysts) enhance selectivity by isolating intermediates. Pilot-scale studies should validate scalability using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction fidelity .
Q. What experimental frameworks address batch-to-batch variability in biological assays?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) for the compound (e.g., purity >98%, enantiomeric excess >99%).
- Use statistical process control (SPC) charts to monitor synthesis parameters (e.g., reaction time, pH).
- Standardize assay protocols with internal controls (e.g., reference inhibitors, positive/negative controls).
- Apply robust regression analysis to normalize biological data across batches .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer : Cell line-specific discrepancies may stem from genetic heterogeneity (e.g., p53 status, efflux pump expression). To reconcile
- Perform genomic profiling (RNA-seq, CRISPR screens) to identify resistance mechanisms.
- Use synergy assays (e.g., Chou-Talalay method) to test combinatorial effects with standard chemotherapeutics.
- Validate findings in 3D organoid models or patient-derived xenografts (PDXs) for translational relevance .
Q. What methodologies validate the compound’s proposed mechanism of action (MoA)?
- Methodological Answer : MoA validation requires orthogonal approaches:
- Chemical proteomics (e.g., affinity chromatography, photoaffinity labeling) to identify binding partners.
- Kinase profiling panels (e.g., Eurofins DiscoverX) to assess off-target effects.
- CRISPR-Cas9 knockouts of putative targets to confirm phenotype rescue.
- Molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
